molecular formula C20H20N4O6S B2911923 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2911923
M. Wt: 444.5 g/mol
InChI Key: KIPGIIOBSFDHGV-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The oxadiazole and morpholino groups are known to enhance the pharmacological properties of compounds, making this molecule a candidate for further research.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H18N4O4S
  • CAS Number : Not specified in the sources.

The presence of the oxadiazole ring contributes to its biological activity, while the morpholino sulfonyl group may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole moieties have shown IC50 values in the low micromolar range against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, indicating promising anticancer activity.

CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H232.52
16aNCI-H231.50

These results suggest that modifications to the benzamide structure can lead to enhanced antiproliferative effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its effects likely involves:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines.
  • Induction of Apoptosis : Studies utilizing Annexin V/PI staining assays have indicated that certain derivatives induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Case Studies

A notable study involved evaluating the biological activity of various oxadiazole derivatives, including those similar to this compound. The study found that:

  • Compound 16a , with a methoxy group on the phenyl ring, exhibited superior antiproliferative activity compared to other derivatives.
  • The compounds were tested against multiple cancer types, showcasing their broad-spectrum potential .
  • The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced biological activity.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-28-16-4-2-3-15(13-16)19-22-23-20(30-19)21-18(25)14-5-7-17(8-6-14)31(26,27)24-9-11-29-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPGIIOBSFDHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.